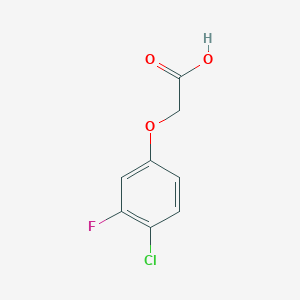

2-(4-Chloro-3-fluorophenoxy)acetic acid

CAS No.: 331-41-9

Cat. No.: VC7880992

Molecular Formula: C8H6ClFO3

Molecular Weight: 204.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331-41-9 |

|---|---|

| Molecular Formula | C8H6ClFO3 |

| Molecular Weight | 204.58 g/mol |

| IUPAC Name | 2-(4-chloro-3-fluorophenoxy)acetic acid |

| Standard InChI | InChI=1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

| Standard InChI Key | MJANPPVGNVZMAI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OCC(=O)O)F)Cl |

| Canonical SMILES | C1=CC(=C(C=C1OCC(=O)O)F)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a phenoxyacetic acid backbone substituted with chlorine and fluorine atoms at the 4- and 3-positions of the aromatic ring, respectively. Key identifiers include:

The planar aromatic ring and electron-withdrawing halogens enhance its reactivity, particularly in herbicidal interactions.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ||

| Melting Point | 132–134°C | |

| Predicted CCS (Ų) | 136.0 ([M+H]+), 135.5 ([M-H]-) | |

| Storage Temperature | Ambient |

The compound’s low aqueous solubility and volatility suggest limited environmental mobility, though its herbicidal efficacy remains potent in agricultural formulations .

Biological Activities and Applications

Herbicidal Mechanism

As a protoporphyrinogen oxidase (PPO) inhibitor, 2-(4-chloro-3-fluorophenoxy)acetic acid disrupts chlorophyll biosynthesis in plants, leading to rapid membrane peroxidation and desiccation . Field trials demonstrate efficacy against broad-leaved weeds such as Xanthium strumarium and Ambrosia artemisiifolia in soybean and cotton crops .

Environmental Impact and Regulatory Status

Regulatory Approvals

Approved for agricultural use in the U.S. and Australia, the compound remains unapproved under EU Regulation 1107/2009 due to insufficient ecotoxicological data .

Mitigation Strategies

Best practices include buffer zones near water bodies and integrated pest management (IPM) to reduce reliance on chemical herbicides .

Recent Research Developments

Analytical Methods

Advances in LC-MS/MS have enabled precise quantification in environmental samples, with detection limits as low as 0.1 µg/L. Collision cross-section (CCS) values predicted via ion mobility spectrometry align closely with experimental data, aiding structural confirmation .

Derivative Exploration

Fluorine substitution at the acetic acid moiety (e.g., 2,2-difluoro variants) has shown enhanced herbicidal activity but increased mammalian toxicity . Such derivatives remain experimental and lack commercial availability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume